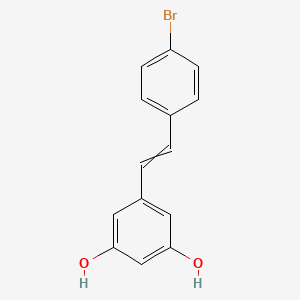

4'-Bromo-resveratrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-[2-(4-bromophenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJVLKFAQIWASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256228 | |

| Record name | 5-[2-(4-Bromophenyl)ethenyl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205873-55-8 | |

| Record name | 5-[2-(4-Bromophenyl)ethenyl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205873-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(4-Bromophenyl)ethenyl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Bromo-resveratrol: A Technical Guide to its Sirtuin Inhibitory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-resveratrol (4'-BR), a synthetic analog of the naturally occurring polyphenol resveratrol (B1683913), has emerged as a potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). Unlike its parent compound, which is known to activate SIRT1, 4'-BR exhibits a distinct mechanism of action, making it a valuable tool for studying the roles of these sirtuins in various physiological and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with sirtuins. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Core Mechanism of Action: Sirtuin Inhibition

Crystal structures of human SIRT3 in complex with 4'-BR have revealed two distinct binding sites for the inhibitor.[2] The primary inhibitory action is mediated by the binding of 4'-BR to an internal pocket within the enzyme's catalytic domain.[2] This binding mode results in direct competition with the peptide substrate, thereby preventing its deacetylation.[2][4]

A second, allosteric binding site has also been identified on the surface of SIRT3.[2] Homology modeling suggests that this site may correspond to the binding site for SIRT1 activators like resveratrol.[2] The differential effects of resveratrol and 4'-BR on sirtuin activity are attributed to the specific interactions within these binding pockets.

The inhibitory effect of 4'-BR is not dependent on the presence of a fluorophore in the substrate peptide, a factor that has been a point of controversy in the study of resveratrol's activating properties.[4]

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against SIRT1 and SIRT3 has been characterized in biochemical assays. While specific IC50 values can vary depending on the assay conditions (e.g., substrate concentration, enzyme source), a key study demonstrated that 4'-BR almost completely inhibits both SIRT1 and SIRT3 activity at a concentration of 0.2 mM in a deacetylation assay using a fluorophore-labeled peptide.[4]

| Target Sirtuin | Inhibitory Concentration | Assay Type | Reference |

| SIRT1 | ~0.2 mM (near complete inhibition) | FdL-1 fluorophore deacetylation assay | [4] |

| SIRT3 | ~0.2 mM (near complete inhibition) | FdL-1 fluorophore deacetylation assay | [4] |

Signaling Pathways Modulated by this compound

The dual inhibition of SIRT1 and SIRT3 by this compound leads to the modulation of several downstream signaling pathways, particularly in cancer cells where these sirtuins are often overexpressed.

Inhibition of Melanoma Cell Growth

In melanoma cells, 4'-BR has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest by impacting mitochondrial metabolism and cell cycle regulators.[3]

Inhibition of melanoma cell growth by this compound.

Inhibition of Gastric Cancer Stemness

In gastric cancer, 4'-BR has been demonstrated to inhibit cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[2][7][8][9]

Inhibition of gastric cancer stemness by this compound.

Experimental Protocols

Sirtuin Deacetylation Assay (Fluorogenic)

This protocol is adapted from methods used to characterize sirtuin inhibitors.

Materials:

-

Recombinant human SIRT1 or SIRT3 enzyme

-

Fluor-de-Lys® (FdL) substrate peptide (e.g., FdL-1)

-

NAD+

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease to cleave the deacetylated peptide and release the fluorophore)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

-

In a 96-well plate, add the assay buffer, NAD+ (final concentration typically 100-500 µM), and the FdL substrate (final concentration typically 10-50 µM).

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the reaction by adding the sirtuin enzyme (final concentration will depend on the specific activity of the enzyme batch).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths for the fluorophore used.

-

Calculate the percentage of inhibition for each concentration of 4'-BR relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT or WST-1)

This protocol is a general guideline for assessing the effect of 4'-BR on the viability of cancer cell lines.

Materials:

-

Human cancer cell line (e.g., G361 melanoma or MKN45 gastric cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT assay)

-

96-well clear cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of 4'-BR or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

-

If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression changes induced by 4'-BR.

Materials:

-

Cancer cells treated with 4'-BR

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against SIRT1, SIRT3, p21, Cyclin D1, cleaved Caspase-3, phospho-JNK, total JNK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Experimental Workflow

The characterization of this compound's mechanism of action typically follows a logical progression from in vitro biochemical studies to cellular and mechanistic investigations.

A typical experimental workflow for characterizing 4'-BR.

Conclusion

This compound is a valuable chemical probe for studying the functions of SIRT1 and SIRT3. Its well-defined inhibitory mechanism, in contrast to the activating properties of resveratrol, allows for a more precise dissection of sirtuin-dependent signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the effects of this compound in various biological contexts and to explore its potential as a therapeutic agent, particularly in the field of oncology.

References

- 1. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway [u-labex.com]

- 2. mdpi.com [mdpi.com]

- 3. EGCG and ECG induce apoptosis and decrease autophagy <i>via </i>the AMPK/mTOR and PI3K/AKT/mTOR pathway in human melanoma cells [cjnmcpu.com]

- 4. [논문]Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway [scienceon.kisti.re.kr]

- 5. [PDF] Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 6. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signa… [ouci.dntb.gov.ua]

- 7. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol: A potential challenger against gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

4'-Bromo-resveratrol: A Dual Inhibitor of Sirtuin-1 and Sirtuin-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has been identified as a potent dual inhibitor of two key members of the sirtuin family of NAD+-dependent deacetylases: Sirtuin-1 (SIRT1) and Sirtuin-3 (SIRT3).[1][2][3][4][5] This inhibition disrupts cellular processes regulated by these sirtuins, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in melanoma and gastric cancer.[4][6][7] The primary mechanism of action involves the reprogramming of mitochondrial metabolism and the modulation of signaling pathways related to cell cycle control, apoptosis, and cancer stemness.[1][4][6]

Quantitative Inhibition Data

The inhibitory potency of this compound against SIRT1 and SIRT3 has been characterized in biochemical assays. The following table summarizes the available quantitative data.

| Target | IC50 Value | Assay Conditions | Reference |

| Sirtuin-1 (SIRT1) | Potent inhibitor | Details not specified in search results | [1][2][3][4][5] |

| Sirtuin-3 (SIRT3) | Potent inhibitor | Details not specified in search results | [1][2][3][4][5] |

Further investigation into the primary literature is required to obtain specific IC50 values and detailed assay conditions.

Signaling Pathways and Cellular Effects

Inhibition of SIRT1 and SIRT3 by this compound triggers a cascade of downstream cellular events.

Melanoma

In melanoma cells, dual inhibition of SIRT1 and SIRT3 by this compound leads to:

-

Metabolic Reprogramming: A decrease in lactate (B86563) production and glucose uptake, along with a reduced NAD+/NADH ratio.[4] This is accompanied by the downregulation of lactate dehydrogenase A (LDHA) and glucose transporter 1 (GLUT1).[4]

-

Cell Cycle Arrest: Induction of G0/G1 phase arrest, mediated by an increase in p21/WAF-1 and a decrease in Cyclin D1 and Cyclin-dependent kinase 6 (CDK6) protein levels.[4]

-

Induction of Apoptosis: Characterized by a decrease in procaspase-3 and -8, and an increase in cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP).[4]

-

Reduced Proliferation and Migration: A decrease in clonogenic survival and inhibition of cell migration, associated with a marked downregulation of proliferating cell nuclear antigen (PCNA).[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. adooq.com [adooq.com]

- 4. This compound, a dual Sirtuin-1 and Sirtuin-3 inhibitor, inhibits melanoma cell growth through mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of 4'-Bromo-resveratrol and Resveratrol on Sirtuin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of cellular health and longevity, making them attractive therapeutic targets. Resveratrol (B1683913), a natural polyphenol, is widely recognized as a sirtuin-activating compound (STAC), particularly for SIRT1. However, its specificity and mechanism of action are subjects of ongoing research. 4'-Bromo-resveratrol, a synthetic analog of resveratrol, has emerged as a modulator of sirtuin activity with distinct properties. This technical guide provides an in-depth comparison of the effects of resveratrol and this compound on sirtuin activity, focusing on SIRT1 and SIRT3. It includes a summary of quantitative data, detailed experimental protocols for assessing sirtuin activity, and visualizations of the underlying molecular mechanisms and experimental workflows.

Comparative Sirtuin Activity: this compound vs. Resveratrol

The functional effects of this compound and resveratrol on sirtuin activity are markedly different. While resveratrol is primarily known as an activator of SIRT1, this activity is highly dependent on the experimental context, particularly the substrate used. In contrast, this compound has been identified as a potent inhibitor of both SIRT1 and SIRT3.[1]

The following table summarizes the available quantitative and qualitative data on the activity of these two compounds on human SIRT1 and SIRT3. It is important to note that while the inhibitory effects of this compound are well-documented, specific IC50 values are not consistently reported in the primary literature.

| Compound | Target Sirtuin | Effect | Reported Value / Observation | Assay Type |

| Resveratrol | SIRT1 | Activation | EC50: ~50-100 µM | Fluor-de-Lys (FdL) with fluorogenic peptide |

| SIRT3 | Inhibition | Weak inhibition observed | FdL and ELISA-based assays[2] | |

| This compound | SIRT1 | Inhibition | Potent inhibitor; complete inhibition at 200 µM | FdL-based deacetylation assay[3] |

| SIRT3 | Inhibition | Potent inhibitor; complete inhibition at 200 µM | FdL-based deacetylation assay[3] |

Mechanisms of Action

The divergent effects of resveratrol and this compound stem from their distinct modes of interaction with sirtuin enzymes.

Resveratrol: The activation of SIRT1 by resveratrol is a subject of considerable discussion. It is now widely understood that this activation is not universal and is critically dependent on the presence of a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), attached to the peptide substrate.[4] Structural studies have revealed that resveratrol acts as an allosteric activator by binding to the N-terminal domain of SIRT1. This binding facilitates a conformational change that enhances the interaction between SIRT1 and the fluorophore-tagged substrate, thereby increasing the rate of deacetylation.[5]

This compound: In contrast, this compound acts as a dual inhibitor of SIRT1 and SIRT3.[1] Crystallographic studies of SIRT3 in complex with this compound have revealed a sophisticated inhibitory mechanism involving two distinct binding sites. One molecule of this compound binds within the catalytic pocket, where it directly competes with the acetylated peptide substrate. A second molecule binds to an allosteric site, which may contribute to the overall potent inhibition.[1] This dual-site engagement provides a structural basis for its inhibitory action.

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Allosteric activation of SIRT1 by resveratrol with a fluorogenic substrate.

Caption: Dual-site inhibition mechanism of SIRT3 by this compound.

Experimental Workflow and Logical Comparison

Caption: General experimental workflow for assessing sirtuin modulators.

Caption: Logical comparison of the effects on SIRT1 and SIRT3.

Experimental Protocols

Accurate assessment of sirtuin activity is paramount for the characterization of modulatory compounds. Below are detailed protocols for two widely used in vitro sirtuin activity assays.

Fluor-de-Lys (FdL) Sirtuin Activity Assay

This is a two-step fluorometric assay commonly used for high-throughput screening of sirtuin modulators.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue flanked by a fluorophore (e.g., AMC) and a quencher. In its native state, the fluorescence is quenched. Upon deacetylation by a sirtuin, the peptide becomes susceptible to cleavage by a developer enzyme (trypsin). This cleavage separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence.

Materials:

-

Purified recombinant human sirtuin (e.g., SIRT1 or SIRT3)

-

Fluor-de-Lys (FdL) substrate (e.g., FdL-SIRT1 substrate)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds (Resveratrol, this compound) dissolved in DMSO

-

Developer II (containing trypsin)

-

Sirtuin inhibitor (e.g., Nicotinamide) for control

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-460 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of sirtuin enzyme, NAD+, and FdL substrate in assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add assay buffer.

-

Add the test compound at various concentrations (typically a serial dilution). Include wells for a positive control (no compound) and a negative control (sirtuin inhibitor).

-

Add the sirtuin enzyme to all wells except for a "no enzyme" blank.

-

Initiate the reaction by adding a mixture of the FdL substrate and NAD+. The final reaction volume is typically 50 µL.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Stop the enzymatic reaction and initiate fluorescence development by adding 50 µL of Developer II to each well.

-

Second Incubation: Incubate the plate at 37°C for an additional 15-30 minutes to allow for substrate cleavage.

-

Measurement: Read the fluorescence intensity using a microplate fluorometer.

-

Data Analysis: Subtract the "no enzyme" blank from all readings. Calculate the percentage of inhibition or activation relative to the positive control. Plot the percentage of activity against the compound concentration to determine IC50 or EC50 values.

PNC1-OPT Sirtuin Activity Assay

This is a substrate-agnostic, continuous-coupled fluorometric assay that measures the production of nicotinamide (B372718), a direct product of the sirtuin deacetylation reaction.

Principle: Sirtuins cleave NAD+ to yield nicotinamide (NAM), O-acetyl-ADP-ribose, and the deacetylated substrate. This assay uses the yeast nicotinamidase enzyme (Pnc1) to convert the NAM produced into nicotinic acid and ammonia (B1221849). The released ammonia is then quantified by reacting it with o-phthalaldehyde (B127526) (OPT) and dithiothreitol (B142953) (DTT) to produce a highly fluorescent product. The fluorescence intensity is directly proportional to the sirtuin activity.

Materials:

-

Purified recombinant human sirtuin (e.g., SIRT1)

-

Purified recombinant yeast Pnc1 enzyme

-

Acetylated peptide substrate (can be a native sequence without a fluorophore)

-

NAD+

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4 with 1 mM DTT)

-

Test compounds

-

OPT Developer Reagent (PBS/Ethanol solution containing o-phthalaldehyde and DTT)

-

Nicotinamide (for standard curve)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~420 nm, Emission: ~450 nm)

Procedure:

-

Standard Curve: Prepare a nicotinamide standard curve (e.g., 0-50 µM) to quantify the amount of NAM produced in the sirtuin reaction.

-

Reaction Master Mix: Prepare a master mix on ice containing reaction buffer, acetylated peptide substrate, Pnc1 enzyme, and the sirtuin enzyme.

-

Assay Reaction:

-

Aliquot the master mix into microcentrifuge tubes or a 96-well plate.

-

Add the test compound at desired concentrations.

-

Split the reaction setup into two sets: one with NAD+ (to measure sirtuin activity) and one without NAD+ (to account for background fluorescence).

-

-

Incubation: Initiate the reaction by adding NAD+ and incubate at 37°C for 1-2 hours.

-

Development:

-

Stop the reaction and begin development by adding the OPT Developer Reagent to each well. This step should be performed under dim light.

-

Incubate the plate at room temperature for 10-15 minutes.

-

-

Measurement: Read the fluorescence intensity using a microplate fluorometer.

-

Data Analysis: Use the nicotinamide standard curve to convert fluorescence units to the concentration of NAM produced. Calculate the rate of reaction and determine the effect of the test compounds on sirtuin activity.

Conclusion

This compound and its parent compound, resveratrol, exhibit fundamentally different and, in some cases, opposing effects on sirtuin activity. Resveratrol acts as a substrate-dependent allosteric activator of SIRT1 and a weak inhibitor of SIRT3. In stark contrast, this compound is a potent dual inhibitor of both SIRT1 and SIRT3, acting through a mechanism that involves both competitive and allosteric interactions.

This clear divergence in their biochemical profiles underscores the profound impact that subtle structural modifications can have on the pharmacological activity of a molecule. For researchers in drug development, this compound represents a valuable chemical tool for probing the physiological roles of SIRT1 and SIRT3 through their inhibition. The distinct mechanisms of these two compounds provide a compelling case study in the rational design of sirtuin modulators and highlight the necessity of employing robust and appropriate assay methodologies for their characterization.

References

- 1. Crystal structures of Sirt3 complexes with this compound reveal binding sites and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol | PLOS One [journals.plos.org]

- 3. Anti-melanoma effects of concomitant inhibition of SIRT1 and SIRT3 in BrafV600E/PtenNULL mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A molecular mechanism for direct sirtuin activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual Inhibition of SIRT1 and SIRT3: A Technical Guide to Biological Effects and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), key NAD+-dependent deacetylases, have emerged as critical regulators of cellular metabolism, stress responses, and mitochondrial function. While their individual roles are extensively studied, the synergistic or unique biological consequences of their dual inhibition are a burgeoning area of research with significant therapeutic implications, particularly in oncology. This technical guide provides an in-depth exploration of the biological effects of concurrently inhibiting SIRT1 and SIRT3. It summarizes key signaling pathways, presents quantitative data from relevant studies, and offers detailed experimental protocols for investigating these effects.

Introduction: The Rationale for Dual SIRT1 and SIRT3 Inhibition

SIRT1, predominantly localized in the nucleus and cytoplasm, and SIRT3, a key mitochondrial sirtuin, both play pivotal roles in cellular homeostasis.[1][2][3] SIRT1 regulates a wide array of cellular processes including apoptosis, cell cycle, and metabolism through deacetylation of numerous target proteins.[1][3] SIRT3, on the other hand, is a master regulator of mitochondrial function, controlling energy metabolism, oxidative stress, and apoptosis.[1][4][5]

In various pathological conditions, particularly cancer, both SIRT1 and SIRT3 have been implicated in promoting cell survival and proliferation.[6][7] For instance, SIRT1 can deacetylate and inactivate the tumor suppressor p53, thereby inhibiting apoptosis.[1] Concurrently, SIRT3 can enhance mitochondrial bioenergetics and reduce oxidative stress, creating a favorable environment for cancer cell growth.[7] This has led to the hypothesis that the dual inhibition of SIRT1 and SIRT3 could offer a synergistic therapeutic advantage by simultaneously targeting nuclear and mitochondrial pro-survival pathways. One such dual inhibitor that has been investigated is 4'-bromo-resveratrol (4'-BR).[6]

Core Signaling Pathways Modulated by SIRT1 and SIRT3

The interplay between SIRT1 and SIRT3 converges on several critical signaling pathways that govern cellular fate. Dual inhibition of these sirtuins can significantly impact these pathways, leading to anti-proliferative and pro-apoptotic effects.

The SIRT1-p53 Axis and Apoptosis

SIRT1 is a known negative regulator of the tumor suppressor protein p53. By deacetylating p53, SIRT1 inhibits its transcriptional activity, thereby preventing apoptosis.[1] Inhibition of SIRT1 leads to hyperacetylation of p53, enhancing its pro-apoptotic function.

SIRT3 and Mitochondrial Homeostasis

SIRT3 is a crucial regulator of mitochondrial function. It deacetylates and activates a plethora of mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.[4][5] Furthermore, SIRT3 plays a vital role in mitigating oxidative stress by activating antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2).[8] Inhibition of SIRT3 disrupts mitochondrial metabolism, increases reactive oxygen species (ROS) production, and can trigger the intrinsic apoptotic pathway.

Crosstalk and Converging Pathways

SIRT1 and SIRT3 are not entirely independent in their functions. SIRT1 can influence SIRT3 expression and activity. For instance, SIRT1 can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis, which in turn can stimulate the expression of SIRT3.[8] Therefore, dual inhibition can have a more profound effect on mitochondrial function than inhibiting either sirtuin alone.

Quantitative Data Summary

The following tables summarize quantitative data from studies on SIRT1 and SIRT3 inhibitors, providing a comparative overview of their potency and effects.

Table 1: IC50 Values of Various Sirtuin Inhibitors

| Compound | Target(s) | IC50 (µM) | Cell Line/Assay Condition | Reference |

| This compound | SIRT1 & SIRT3 | 0.2 (for both) | Deacetylation assay with FdL-1 fluorophore | [6] |

| Tenovin-6 | SIRT1, SIRT2, SIRT3 | 21 (SIRT1), 10 (SIRT2), 67 (SIRT3) | Purified human sirtuins | [9] |

| Selisistat (EX-527) | SIRT1 | 0.038 | Cell-free assay | [10] |

| AGK2 | SIRT2 | 3.5 | Cell-free assay | [9] |

| 3-TYP | SIRT3 | 38 | Cell-free assay | [9] |

| Cambinol | SIRT1 & SIRT2 | 131 (SIRT1), 38 (SIRT2) | Cell-free assays | [10] |

Table 2: Effects of Dual SIRT1 and SIRT3 Inhibition on Melanoma

| Parameter | Treatment | Model | Observation | Reference |

| Tumor Volume | 4'-BR (30 mg/kg) | BrafV600E/PtenNULL mice | Significant reduction | [6] |

| Lung Metastasis | 4'-BR (30 mg/kg) | BrafV600E/PtenNULL mice | Significant reduction | [6] |

| Cell Proliferation | 4'-BR | Melanoma cell lines | Decreased | [6] |

| Clonogenic Survival | 4'-BR | Melanoma cell lines | Decreased | [6] |

| Apoptosis | 4'-BR | Melanoma cell lines | Induced | [6] |

| Mitochondrial Function | 4'-BR | Melanoma cell lines | Decreased | [6] |

| Glucose Uptake | 4'-BR | Melanoma cell lines | Reduced | [6] |

| NAD+/NADH Ratio | 4'-BR | Melanoma cell lines | Dampened | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological effects of dual SIRT1 and SIRT3 inhibition.

Sirtuin Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for measuring SIRT1 or SIRT3 deacetylase activity.

Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT1 or SIRT3. The reaction is coupled with a developing step that releases a fluorescent molecule, which is proportional to the deacetylase activity.

Materials:

-

Recombinant human SIRT1 or SIRT3 enzyme

-

SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys® substrate)

-

NAD+

-

Developer solution

-

Sirtuin inhibitor (e.g., 4'-BR) or vehicle control (e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing SIRT Assay Buffer, the fluorogenic acetylated peptide substrate, and NAD+.

-

Add the dual inhibitor at various concentrations or the vehicle control to the wells of the microplate.

-

Add the recombinant SIRT1 or SIRT3 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

Dual SIRT1/SIRT3 inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the dual inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control cells.

Western Blotting for Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with specific antibodies.

Materials:

-

Cell lysates from treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SIRT1, anti-SIRT3, anti-acetylated-p53, anti-p53, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.

Conclusion and Future Directions

The dual inhibition of SIRT1 and SIRT3 represents a promising therapeutic strategy, particularly in oncology. By simultaneously targeting key nuclear and mitochondrial pathways, dual inhibitors can induce synergistic anti-proliferative and pro-apoptotic effects. The data summarized in this guide highlight the potential of this approach, and the detailed protocols provide a framework for further investigation.

Future research should focus on the development of more potent and selective dual SIRT1/SIRT3 inhibitors. Furthermore, a deeper understanding of the complex interplay between SIRT1 and SIRT3 in different cellular contexts and disease models is crucial. In vivo studies in relevant animal models are essential to validate the therapeutic efficacy and safety of this approach. The use of advanced techniques such as NanoString profiling for immune-oncology analysis will further elucidate the impact of dual sirtuin inhibition on the tumor microenvironment.[6] Ultimately, these efforts may pave the way for novel and effective therapies for a range of diseases.

References

- 1. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting SIRT1 to inhibit the proliferation of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of Sirt3 complexes with this compound reveal binding sites and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BRafV600E cooperates with Pten silencing to elicit metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nCounter® PanCancer Immune Profiling Panel (NanoString Technologies, Inc., Seattle, WA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide-mediated inhibition of SIRT1 deacetylase is associated with the viability of cancer cells exposed to antitumor agents and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SIRT3 inhibition suppresses hypoxia‐inducible factor 1α signaling and alleviates hypoxia‐induced apoptosis of type B spermatogonia GC‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]

4'-Bromo-resveratrol: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4'-Bromo-resveratrol (4'-BR), a synthetic halogenated analog of the natural polyphenol resveratrol (B1683913). Developed as a chemical probe to investigate the complex pharmacology of sirtuins, 4'-BR has emerged as a potent, dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), two critical regulators of cellular metabolism, stress resistance, and aging. Unlike its parent compound, which is known to activate SIRT1, 4'-BR serves as a powerful antagonist, making it an invaluable tool for elucidating sirtuin-dependent signaling pathways. This document details the discovery, proposed synthesis, mechanism of action, and key biological findings related to 4'-BR, with a focus on its anticancer properties. It includes structured quantitative data, detailed experimental protocols from seminal studies, and visualizations of relevant pathways and workflows to support further research and development.

Introduction and Discovery

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a phytoalexin found in grapes and other plants, has attracted significant scientific interest for its potential health benefits, including mimicking the effects of caloric restriction. A key target of resveratrol is SIRT1, a NAD⁺-dependent protein deacetylase. However, the precise mechanism of sirtuin modulation by resveratrol has been a subject of debate, complicated by its paradoxical effects on different sirtuin isoforms; for instance, it activates SIRT1 while inhibiting SIRT3[1].

To dissect these complex interactions, this compound was developed as a synthetic derivative. The substitution of a bromine atom at the 4'-position of the stilbene (B7821643) backbone dramatically alters its pharmacological profile. Instead of an activator, 4'-BR was identified as a potent inhibitor of both SIRT1 and SIRT3[1]. This discovery provided researchers with a crucial chemical tool to study the consequences of sirtuin inhibition and to understand the structural basis for sirtuin activation versus inhibition. Crystallographic studies using 4'-BR in complex with SIRT3 have revealed two distinct compound binding sites, offering insights into both the mechanism of inhibition and a potential allosteric site that may be responsible for SIRT1 activation by the parent compound, resveratrol[1].

Physicochemical Properties and Synthesis

This compound is a crystalline solid with established chemical identifiers and solubility profiles critical for experimental design.

| Property | Value | Reference |

| Formal Name | 5-[(1E)-2-(4-bromophenyl)ethenyl]-1,3-benzenediol | [1] |

| CAS Number | 1224713-90-9 | [1] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Formula Weight | 291.1 g/mol | [1] |

| Solubility (Representative) | DMF: 100 mg/mL; DMSO: 50 mg/mL; Ethanol: 50 mg/mL | [1] |

| Purity | ≥98% | [1] |

Proposed Synthesis Protocol

Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

-

Preparation of Diethyl (3,5-dihydroxybenzyl)phosphonate (Intermediate 1):

-

Protect the hydroxyl groups of 3,5-dihydroxybenzyl alcohol with a suitable protecting group (e.g., methoxymethyl ether, MOM).

-

Convert the protected alcohol to the corresponding benzyl (B1604629) bromide using a reagent like phosphorus tribromide (PBr₃).

-

React the resulting benzyl bromide with triethyl phosphite (B83602) via an Arbuzov reaction to yield the protected diethyl benzylphosphonate.

-

Deprotect the hydroxyl groups under acidic conditions to yield Intermediate 1.

-

-

Horner-Wadsworth-Emmons Olefination:

-

Dissolve Diethyl (3,5-dihydroxybenzyl)phosphonate (Intermediate 1) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), at 0°C to deprotonate the phosphonate, forming the ylide.

-

Slowly add an equimolar amount of 4-bromobenzaldehyde (B125591) (dissolved in THF) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

-

Work-up and Purification:

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield pure (E)-4'-Bromo-resveratrol.

-

Mechanism of Action: Dual SIRT1/SIRT3 Inhibition

The primary molecular mechanism of 4'-BR is the potent and direct inhibition of SIRT1 and SIRT3. This stands in stark contrast to resveratrol, which activates SIRT1. A seminal study by Nguyen et al. (2013) provided the structural and biochemical basis for this inhibitory action.

| Target | Activity | IC₅₀ / Inhibition | Method | Reference |

| SIRT1 | Inhibition | Potent Inhibition | Fluorogenic Deacetylase Assay (FdL-1 substrate) | [1][2] |

| SIRT3 | Inhibition | Potent Inhibition | Fluorogenic Deacetylase Assay (FdL-1 substrate) | [1][2] |

Note: The study by Nguyen et al. demonstrated that 0.2 mM (200 µM) 4'-BR resulted in the complete inhibition of both SIRT1 and SIRT3 activity in the biochemical assay employed[2]. Specific IC₅₀ values were not reported in the abstract.

Crystal structures of SIRT3 in complex with 4'-BR revealed two compound binding sites. The primary inhibitory mechanism involves 4'-BR binding to an internal site within the catalytic pocket, leading to substrate competition with both the acetylated peptide and the NAD⁺ cofactor[1]. A second, allosteric binding site was also identified on the surface of SIRT3, which homology modeling suggests may correspond to the site of SIRT1 activation by resveratrol, providing a structural hypothesis for the paradoxical effects of the parent compound[1].

Biological Activity in Cancer Models

The dual inhibition of SIRT1 and SIRT3 by 4'-BR imparts significant antiproliferative effects, which have been primarily investigated in melanoma and gastric cancer models.

Melanoma

In human melanoma cell lines, 4'-BR has been shown to inhibit cell growth through the reprogramming of mitochondrial metabolism and by affecting cell cycle and apoptosis signaling pathways.

Key Findings in Melanoma Cells (George J, et al. 2019):

-

Decreased Proliferation: Reduced cell proliferation and clonogenic survival.

-

Induction of Apoptosis: Increased cleavage of caspase-3 and PARP.

-

Cell Cycle Arrest: Caused G0/G1 phase arrest, associated with increased p21 (WAF-1) and decreased Cyclin D1.

-

Metabolic Reprogramming: Led to a decrease in lactate (B86563) production, glucose uptake, and the NAD⁺/NADH ratio.

Gastric Cancer

In gastric cancer models, 4'-BR has been shown to inhibit "cancer stemness," a key driver of tumor recurrence and chemoresistance. This effect is mediated through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.

Key Findings in Gastric Cancer Cells (Tai YS, et al. 2021):

-

Reduced Stemness: Inhibited sphere formation ability and downregulated stemness-related proteins (e.g., SOX2, Oct4, Notch1).

-

Increased Chemosensitivity: Enhanced the efficacy of the chemotherapy drug 5-fluorouracil (B62378) (5-FU).

-

Signaling Pathway: The inhibitory effects on stemness were shown to be mediated by the SIRT3-JNK pathway.

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to characterize the biological activity of this compound, adapted from the cited literature.

Cell Culture and Proliferation Assay (George J, et al. 2019)

-

Cell Lines: Human melanoma cell lines (e.g., G361, SK-MEL-28).

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in multi-well plates. After allowing them to attach, they are treated with various concentrations of 4'-BR (dissolved in DMSO) or vehicle control (DMSO alone) for specified time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, incubated for 2-4 hours to allow for formazan (B1609692) crystal formation, and then the crystals are solubilized with DMSO. Absorbance is read at ~570 nm using a microplate reader.

Apoptosis Assay (George J, et al. 2019)

-

Method: Apoptosis is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Procedure:

-

Melanoma cells are treated with 4'-BR or vehicle for a defined period (e.g., 48 hours).

-

Both floating and adherent cells are collected, washed with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated for 15 minutes at room temperature in the dark.

-

Samples are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, and Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.

-

Sphere Formation Assay (Tai YS, et al. 2021)

-

Purpose: To assess the self-renewal capacity and stemness of cancer cells.

-

Procedure:

-

Gastric cancer cells (e.g., MKN45) are seeded at a low density (e.g., 1 x 10⁴ cells/well) in ultra-low attachment 6-well plates (or specialized sphere culture plates).

-

Cells are cultured in a serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Cells are treated with a low-cytotoxicity concentration of 4'-BR (e.g., 25 µM) or vehicle control.

-

Cultures are maintained for 7-14 days to allow for sphere (spheroid) formation.

-

The number and size of spheres are quantified using an inverted microscope and image analysis software (e.g., ImageJ).

-

Western Blot Analysis (Tai YS, et al. 2021; George J, et al. 2019)

-

Purpose: To measure the expression levels of specific proteins.

-

Procedure:

-

Protein Extraction: Cells are treated with 4'-BR as required. After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA (bicinchoninic acid) assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., SIRT3, JNK, p21, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Conclusion and Future Directions

This compound has been instrumental in advancing our understanding of sirtuin biology. As a potent dual inhibitor of SIRT1 and SIRT3, it serves as a critical counterpoint to its parent compound, resveratrol, enabling the clear delineation of sirtuin-dependent pathways. Its demonstrated efficacy in preclinical cancer models, particularly through mechanisms involving metabolic reprogramming and the targeting of cancer stemness, highlights its potential as a lead compound for novel anticancer therapies. Future research should focus on optimizing its potency and selectivity, evaluating its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its therapeutic potential in a broader range of sirtuin-dependent diseases.

References

4'-Bromo-resveratrol: A Comprehensive Technical Guide on Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-resveratrol, a synthetic halogenated derivative of the naturally occurring polyphenol resveratrol (B1683913), has emerged as a significant molecule of interest in biomedical research. Unlike its parent compound, which is known to activate Sirtuin 1 (SIRT1), this compound exhibits a distinct structure-activity relationship, primarily functioning as a dual inhibitor of SIRT1 and SIRT3. This altered activity profile confers potent anti-cancer properties, demonstrated in various cancer models, including melanoma and gastric cancer. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this guide visualizes the critical signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Resveratrol, a stilbenoid found in various plants, has been extensively studied for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Structure-activity relationship (SAR) studies of resveratrol and its analogues have sought to enhance its therapeutic potential by modifying its chemical structure. The introduction of a bromine atom at the 4'-position of the phenyl ring of resveratrol results in this compound, a compound with a significantly altered and potent biological activity profile. This modification leads to a switch from a SIRT1 activator to a dual inhibitor of SIRT1 and SIRT3, highlighting a critical aspect of its SAR.[1][2] This guide delves into the core aspects of this compound's SAR, providing a technical overview for the scientific community.

Mechanism of Action

The primary mechanism of action of this compound is its potent and selective inhibition of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylases, Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3).[3][4] This inhibitory activity is in stark contrast to resveratrol, which is a known activator of SIRT1.

-

SIRT1 and SIRT3 Inhibition: Crystal structure analysis of SIRT3 in complex with this compound has revealed two binding sites for the compound.[2] The inhibition is achieved through substrate competition at an internal site, providing a clear structural basis for its mechanism.[2] Homology modeling suggests that a second, allosteric binding site might be responsible for the activatory effect of resveratrol on SIRT1, which is not effectively engaged by this compound in the same manner.[2]

-

Anti-Cancer Effects: The dual inhibition of SIRT1 and SIRT3 by this compound has profound implications for cancer cell biology.

-

Metabolic Reprogramming: In melanoma cells, this compound induces mitochondrial metabolic reprogramming. This includes a decrease in lactate (B86563) production, glucose uptake, and the NAD+/NADH ratio, accompanied by the downregulation of lactate dehydrogenase A and glucose transporter 1.[3]

-

Cell Cycle Arrest and Apoptosis: The compound causes a G0/G1 phase arrest in melanoma cells, associated with an increase in p21/WAF-1 and a decrease in Cyclin D1 and CDK6 protein levels.[3] It also induces apoptosis, evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3]

-

Inhibition of Cancer Stemness: In gastric cancer, this compound has been shown to inhibit cancer stemness through the SIRT3-c-Jun N-Terminal Kinase (JNK) signaling pathway.[5][6]

-

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of this compound from various studies.

Table 1: Inhibitory Activity of this compound against Sirtuins

| Enzyme | IC50 | Assay Conditions | Reference |

| SIRT1 | Potent Inhibition | In vitro enzyme activity assay | [2] |

| SIRT3 | Potent Inhibition | In vitro enzyme activity assay | [2] |

Note: Specific IC50 values were not explicitly stated in the provided search results, but the compound is described as a "potent inhibitor".

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |

| G361 | Melanoma | Data not specified | Not specified | Not specified | [3] |

| SK-MEL-28 | Melanoma | Data not specified | Not specified | Not specified | [3] |

| SK-MEL-2 | Melanoma | Data not specified | Not specified | Not specified | [3] |

| MKN45 | Gastric Cancer | Dose-dependent reduction in viability | 24, 48, 72 h | Not specified | [6] |

| AGS | Gastric Cancer | Dose-dependent reduction in viability | 24, 48, 72 h | Not specified | [6] |

Note: While the studies demonstrate dose-dependent anti-proliferative effects, specific IC50 values were not consistently reported in the initial search results.

Signaling Pathways

This compound modulates key signaling pathways involved in cancer progression.

SIRT3-JNK Signaling Pathway in Gastric Cancer Stemness

In gastric cancer, this compound inhibits cancer stemness by targeting the SIRT3-JNK pathway.[5][6] Inhibition of SIRT3 leads to the activation of JNK, which in turn downregulates the expression of stemness markers.

References

- 1. 4-Bromoresveratrol - Wikipedia [en.wikipedia.org]

- 2. Crystal structures of Sirt3 complexes with this compound reveal binding sites and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a dual Sirtuin-1 and Sirtuin-3 inhibitor, inhibits melanoma cell growth through mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 4'-Bromo-resveratrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and predicted stability of 4'-Bromo-resveratrol, a brominated analog of the well-studied polyphenol, resveratrol (B1683913). Due to the limited availability of direct stability studies on this compound, this document leverages extensive data from its parent compound, resveratrol, to provide a robust predictive analysis. This guide is intended to support researchers and drug development professionals in designing experiments, formulating delivery systems, and understanding the handling and storage requirements of this compound.

Introduction to this compound

This compound, with the formal name 5-[(1E)-2-(4-bromophenyl)ethenyl]-1,3-benzenediol, is a synthetic derivative of resveratrol.[1] It has garnered significant interest in the scientific community as a potent inhibitor of sirtuin 1 (SIRT1) and sirtuin 3 (SIRT3), which are key regulators in cellular processes.[1][2][3] Unlike resveratrol, which is known to activate SIRT1, this compound acts as an inhibitor, making it a valuable tool for studying the roles of these sirtuins in various diseases.[1][3] Recent studies have highlighted its potential in cancer therapy, particularly in inhibiting gastric cancer stemness through the SIRT3-c-Jun N-Terminal Kinase (JNK) signaling pathway.[4][5]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1224713-90-9 | [1][6] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][6] |

| Formula Weight | 291.1 g/mol | [1][6] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| λmax | 213, 303, 316 nm | [1] |

Solubility Profile

The solubility of this compound has been determined in several common organic solvents and aqueous buffer. The quantitative data from various suppliers is summarized below. It is important to note that slight variations in reported solubilities can occur due to differences in experimental conditions and the purity of the compound.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 100 mg/mL | [1][6] |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL - 250 mg/mL | [1][2][6] |

| Ethanol | 50 mg/mL | [1][6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 100 µg/mL | [1] |

Note on DMSO: MedChemExpress specifies that the use of newly opened, hygroscopic DMSO can significantly impact the solubility of the product and that sonication may be required.[2]

Stability Considerations

pH Stability

Resveratrol is known to be relatively stable in acidic conditions (pH < 6) but degrades rapidly in neutral to basic environments (pH > 6.8) due to basic hydrolysis.[7][8] The degradation rate increases exponentially above pH 6.8.[8] It is plausible that this compound exhibits a similar pH-dependent stability profile. The presence of the electron-withdrawing bromine atom on the phenyl ring could potentially influence the pKa of the phenolic hydroxyl groups, but a similar trend of instability in alkaline conditions is expected.

Photostability

Resveratrol is susceptible to photodegradation, particularly when exposed to UV light, which can cause isomerization from the trans- to the cis-isomer.[7][9] It is highly recommended that all experiments and storage of this compound solutions be conducted with protection from light.

Thermal Stability

Studies on resveratrol have shown degradation at elevated temperatures.[8] While specific data for this compound is lacking, it is prudent to assume sensitivity to high temperatures. For long-term storage, keeping the compound in a solid form at low temperatures is advisable.

Stability in Solution

Stock solutions of this compound are typically prepared in organic solvents like DMSO. It is recommended to store these solutions at -20°C or -80°C to maintain stability.[2] Repeated freeze-thaw cycles should be avoided to prevent degradation.[2] For long-term storage, aliquoting the stock solution is a recommended practice.[2]

Predicted Degradation Pathways

The degradation of resveratrol can occur through oxidation and isomerization.[7][9] While a specific degradation pathway for this compound has not been elucidated, it is likely to undergo similar degradation processes. The presence of the bromine atom may also introduce the possibility of dehalogenation under certain strenuous conditions, although this is less common than oxidation or isomerization for this class of compounds.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound, adapted from established methods for resveratrol and other small molecules.

Protocol for Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of this compound in various solvents.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.[10]

-

-

Sample Collection and Preparation:

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][11]

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

-

Protocol for Stability-Indicating HPLC Method Development

This protocol describes the development of an HPLC method to assess the stability of this compound and separate it from its potential degradation products.

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is commonly used for resveratrol and its analogs.[11]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol).[11][12]

-

Detection Wavelength: Based on the UV spectrum of this compound (λmax at 303 and 316 nm), a wavelength of around 306 nm, similar to resveratrol, would be appropriate for detection.[1][11]

-

-

Forced Degradation Studies:

-

To develop a stability-indicating method, forced degradation studies are essential to generate potential degradation products.[13]

-

Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat a solution with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Expose a solution to an oxidizing agent (e.g., 3% H₂O₂).

-

Photodegradation: Expose a solution to UV light.

-

Thermal Degradation: Heat a solid sample or a solution at a high temperature.

-

-

Method Validation:

-

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

-

Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

-

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: Workflow for solubility and stability assessment of this compound.

Signaling Pathway of this compound in Gastric Cancer Stemness

Caption: this compound inhibits gastric cancer stemness via the SIRT3-JNK pathway.[4][5]

Conclusion

This compound is a promising compound with significant potential in biomedical research, particularly in the study of sirtuin-mediated pathways and cancer biology. This guide provides a consolidated overview of its known solubility and a predictive framework for its stability based on the well-characterized parent molecule, resveratrol. The provided experimental protocols offer a foundation for researchers to accurately characterize these properties in their own laboratories. A thorough understanding of the solubility and stability of this compound is critical for ensuring data reproducibility, developing effective formulations, and ultimately, for advancing its potential therapeutic applications. Further direct studies on the stability of this compound are warranted to fill the existing knowledge gaps.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Crystal structures of Sirt3 complexes with this compound reveal binding sites and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopioneer.com.tw [biopioneer.com.tw]

- 7. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. biopharminternational.com [biopharminternational.com]

4'-Bromo-resveratrol: A Dual SIRT1/SIRT3 Inhibitor for Cancer Therapy

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its demonstrated anti-cancer effects in preclinical models of melanoma and gastric cancer. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic agent.

Chemical and Physical Properties

This compound is a brominated derivative of resveratrol. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 1224713-90-9[1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₁BrO₂[1][3][4][5][6][7] |

| Molecular Weight | 291.14 g/mol [7][8] |

| IUPAC Name | 5-[(E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol[8] |

| Synonyms | 4'-BR, 4-Bromoresveratrol[2][7] |

Mechanism of Action: Dual Inhibition of SIRT1 and SIRT3

Unlike its parent compound, resveratrol, which is known to activate SIRT1, this compound functions as a potent inhibitor of both SIRT1 and SIRT3 deacetylases.[4][5][8][9] This dual inhibitory action is central to its anti-cancer properties. Structural studies have revealed that this compound binds to two distinct sites on the SIRT3 enzyme, with one site being allosteric, which may explain the differential activity compared to resveratrol.[5][8] The inhibition of these key sirtuins disrupts cellular metabolism and signaling pathways that are often dysregulated in cancer.

Preclinical Anti-Cancer Activity

Melanoma

In human melanoma cell lines (G361, SK-MEL-28, and SK-MEL-2), this compound has been shown to exert significant anti-proliferative effects.[2][3] Its mechanism in melanoma involves the induction of metabolic reprogramming, leading to a decrease in lactate (B86563) production and glucose uptake.[2] This is accompanied by cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[2][3]

Quantitative Data on the Effects of this compound on Melanoma Cells

| Parameter | Cell Lines | Treatment | Observed Effect | Reference |

| Proliferation | G361, SK-MEL-28, SK-MEL-2 | 4'-BR Treatment | Decrease in proliferation and clonogenic survival | [2] |

| Apoptosis | G361, SK-MEL-28, SK-MEL-2 | 4'-BR Treatment | Induction of apoptosis, increased cleavage of caspase-3 and PARP | [2] |

| Cell Cycle | Melanoma cells | 4'-BR Treatment | G0/G1 phase arrest, increased p21/WAF-1, decreased Cyclin D1/CDK6 | [2] |

| Metabolism | Melanoma cells | 4'-BR Treatment | Decrease in lactate production, glucose uptake, and NAD+/NADH ratio | [2] |

| Cell Migration | Melanoma cells | 4'-BR Treatment | Inhibition of cell migration | [2] |

Gastric Cancer

Quantitative Data on the Effects of this compound on Gastric Cancer Cells

| Parameter | Cell Lines | Treatment | Observed Effect | Reference |

| Cell Viability | MKN45, AGS | Dose-dependent 4'-BR (0-100 µM) for 24, 48, 72h | Inhibition of gastric cancer growth | [1][12] |

| Cancer Stemness | MKN45 | 25 µM 4'-BR for 7 days | Inhibition of sphere formation and colony formation ability | [1][12] |

| Stemness Markers | MKN45, AGS | 12.5 or 25 µM 4'-BR for 48h | Reduced expression of CD24, LGR5, and ALDH1+ cells | [12] |

| Chemosensitivity | MKN45, AGS | Combined treatment with 4'-BR and 5-FU | Increased chemosensitivity to 5-FU | [1][12] |

Signaling Pathways

The inhibitory action of this compound on SIRT1 and SIRT3 triggers distinct downstream signaling cascades in different cancer types.

Figure 1: Signaling pathway of this compound in melanoma cells.

Figure 2: Signaling pathway of this compound in gastric cancer stem cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (CCK-8)

-

Objective: To assess the cytotoxic effects of this compound on cancer cells.

-

Procedure:

-

Seed human gastric cancer cells (MKN45 and AGS) in 96-well plates.

-

Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, and 100 µM) for specified durations (e.g., 24, 48, or 72 hours).[1][12]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader to determine the number of viable cells.

-

Sphere Formation Assay

-

Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.

-

Procedure:

Western Blotting

-

Objective: To analyze the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and stemness pathways.

-

Procedure:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., procaspase-3, PARP, p21, Cyclin D1, SOX2, Oct4, Notch1).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Flow Cytometry for Cancer Stemness Markers

-

Objective: To quantify the population of cells expressing specific cancer stem cell surface markers.

-

Procedure:

-

Treat gastric cancer cells (MKN45 and AGS) with this compound (e.g., 12.5 or 25 µM) for 48 hours.[12]

-

Harvest and wash the cells.

-

Incubate the cells with fluorescently labeled antibodies against stemness markers such as CD24 and LGR5.[12]

-

For ALDH1 activity, use an Aldefluor kit according to the manufacturer's protocol.[12]

-

Analyze the stained cells using a flow cytometer.

-

Conclusion

This compound presents a promising therapeutic strategy for the treatment of melanoma and gastric cancer. Its dual inhibitory activity against SIRT1 and SIRT3 allows it to target multiple oncogenic pathways, including metabolic reprogramming, cell cycle progression, apoptosis, and cancer stemness. The data summarized in this guide underscore the need for further investigation into the clinical potential of this compound for cancer management.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a dual Sirtuin-1 and Sirtuin-3 inhibitor, inhibits melanoma cell growth through mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. adooq.com [adooq.com]

- 5. caymanchem.com [caymanchem.com]

- 6. biopioneer.com.tw [biopioneer.com.tw]

- 7. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway [u-labex.com]

- 8. Crystal structures of Sirt3 complexes with this compound reveal binding sites and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [PDF] Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 11. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Sirtuin Inhibitors in Oncology: A Technical Guide to Mechanisms, Data, and Methodologies

For Researchers, Scientists, and Drug Development Professionals